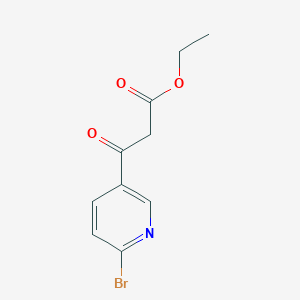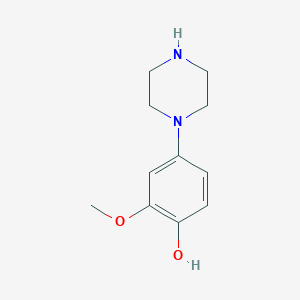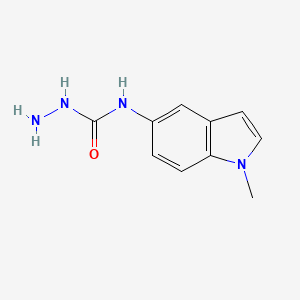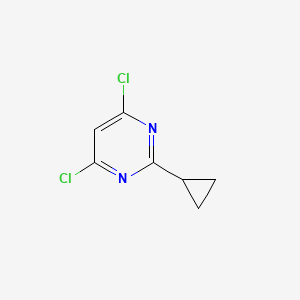
Potassium N-(acetoacetyl)sulfanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-(acetoacetyl)sulfanilate involves the reaction of acetoacetic acid with sulfanilic acid in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Waste management and environmental considerations are also crucial in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium N-(acetoacetyl)sulfanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfanilate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfanilate compounds.
Applications De Recherche Scientifique
Potassium N-(acetoacetyl)sulfanilate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential therapeutic applications in treating infections.
Mécanisme D'action
The mechanism of action of Potassium N-(acetoacetyl)sulfanilate involves its interaction with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium N-(acetyl)sulfanilate
- Potassium N-(benzoyl)sulfanilate
- Potassium N-(propionyl)sulfanilate
Uniqueness
Potassium N-(acetoacetyl)sulfanilate is unique due to its specific acetoacetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain pharmaceutical and industrial applications .
Propriétés
Numéro CAS |
70321-85-6 |
|---|---|
Formule moléculaire |
C10H11KNO5S |
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
potassium;4-(3-oxobutanoylamino)benzenesulfonate |
InChI |
InChI=1S/C10H11NO5S.K/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16); |
Clé InChI |
LJDMENMPENWFMN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
SMILES canonique |
CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.[K] |
Key on ui other cas no. |
70321-85-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)











